(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone
CAS No.: 1133749-93-5
Cat. No.: VC3304596
Molecular Formula: C19H18ClN5O
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
![(R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone - 1133749-93-5](/images/structure/VC3304596.png)
Specification
CAS No. | 1133749-93-5 |
---|---|
Molecular Formula | C19H18ClN5O |
Molecular Weight | 367.8 g/mol |
IUPAC Name | [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl]-phenylmethanone |
Standard InChI | InChI=1S/C19H18ClN5O/c1-13-12-24(19(26)14-5-3-2-4-6-14)9-10-25(13)18-16-11-21-8-7-15(16)17(20)22-23-18/h2-8,11,13H,9-10,12H2,1H3/t13-/m1/s1 |
Standard InChI Key | IBXRCAAROGWWHF-CYBMUJFWSA-N |
Isomeric SMILES | C[C@@H]1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
SMILES | CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES | CC1CN(CCN1C2=NN=C(C3=C2C=NC=C3)Cl)C(=O)C4=CC=CC=C4 |
Introduction
The presence of multiple nitrogen atoms in this compound's structure suggests potential for hydrogen bonding and interactions with biological targets such as receptors, enzymes, or DNA. The carbonyl group may participate in hydrogen bonding as an acceptor and could be involved in key interactions with biological macromolecules. The chlorine atom, being electronegative, likely influences the electronic distribution within the molecule and may contribute to specific binding interactions or metabolic stability. Understanding these structural and chemical properties is essential for predicting the compound's behavior in various research applications and for designing structural analogues with enhanced properties.
Applications in Research and Development
The compound also has applications in organic synthesis methodology development, serving as a complex target molecule for evaluating new synthetic approaches and reactions. Its synthesis requires control over multiple aspects, including stereochemistry, regioselectivity, and chemoselectivity, making it a challenging and informative synthetic target. Researchers developing new catalytic methods, stereoselective transformations, or coupling reactions may utilize this compound to demonstrate the utility and scope of their methodologies . Additionally, in pharmaceutical formulation studies, this compound may serve as a model for developing strategies to overcome challenges related to solubility, stability, or bioavailability of complex drug molecules. These diverse applications highlight the value of this compound in advancing scientific knowledge and pharmaceutical innovation across multiple disciplines.
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